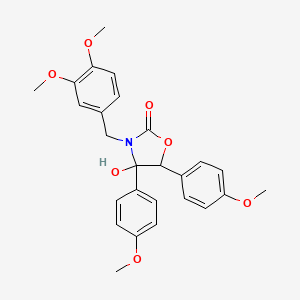
3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one
Descripción general
Descripción
3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one, also known as DM-HO-1, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one exerts its therapeutic effects through multiple mechanisms of action. In cancer research, 3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one reduces inflammation by inhibiting the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In neurodegenerative disease research, 3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one protects neurons from oxidative stress by upregulating antioxidant enzymes such as heme oxygenase-1.
Biochemical and Physiological Effects
3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one has been shown to have various biochemical and physiological effects. In cancer research, 3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one has been found to inhibit the activity of oncogenic proteins such as Akt and ERK. In inflammation research, 3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one reduces the production of reactive oxygen species and inhibits the activation of nuclear factor-κB. In neurodegenerative disease research, 3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one increases the expression of brain-derived neurotrophic factor and improves synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, 3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one also has some limitations, such as its high cost and limited availability.
Direcciones Futuras
For 3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one research include investigating its potential as a chemotherapeutic agent, anti-inflammatory drug, and neuroprotective agent, as well as optimizing its pharmacokinetics and pharmacodynamics.
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, 3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO7/c1-30-20-10-6-18(7-11-20)24-26(29,19-8-12-21(31-2)13-9-19)27(25(28)34-24)16-17-5-14-22(32-3)23(15-17)33-4/h5-15,24,29H,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZDTEFNQVJEPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(N(C(=O)O2)CC3=CC(=C(C=C3)OC)OC)(C4=CC=C(C=C4)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-nitrophenyl)-1-(5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4306646.png)
![2-amino-1-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-(2-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4306651.png)
![2-amino-4-(2-methoxyphenyl)-5-oxo-1-(5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4306657.png)
![2-amino-4-(4-nitrophenyl)-5-oxo-1-(5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4306662.png)
![2-amino-4-(4-ethoxyphenyl)-5-oxo-1-(5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4306664.png)
![2-amino-7,7-dimethyl-1-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4306676.png)
![2-amino-1-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4306682.png)
![2-amino-1-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4306684.png)
![2-amino-5-oxo-4-(3-thienyl)-1-(5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4306687.png)
![methyl 2-({[4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4306697.png)
![ethyl 2-({[4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4306698.png)
![1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-5-methyl-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B4306732.png)
![5-tert-butyl-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B4306739.png)
![5-tert-butyl-1-(3-chloro-2-methylphenyl)-3-[(3-chloro-2-methylphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B4306751.png)